molecular formula C6H10O5 B020825 1,6-Anhydro-alpha-D-galactopyranose CAS No. 644-76-8

1,6-Anhydro-alpha-D-galactopyranose

Cat. No.: B020825
CAS No.: 644-76-8
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-FPRJBGLDSA-N
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Description

Levoglucosan is a anhydrohexose that is the 1,6-anhydro-derivative of beta-D-glucopyranose. It has a role as a human metabolite, a biomarker and an Arabidopsis thaliana metabolite.
Levoglucosan is a natural product found in Lotus burttii, Lotus tenuis, and other organisms with data available.
Glucosan is a metabolite found in or produced by Saccharomyces cerevisiae.

Mechanism of Action

Target of Action

The primary targets of 1,6-Anhydro-alpha-D-galactopyranose are carrageenases . These enzymes are produced by marine bacterial species and are responsible for the degradation of carrageenans, sulfated polysaccharides isolated from marine red algae .

Mode of Action

This compound interacts with its targets, the carrageenases, through a process of hydrolysis . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans and produce a series of homologous even-numbered oligosaccharides .

Biochemical Pathways

The biochemical pathway affected by this compound involves the degradation of carrageenans . This process is facilitated by carrageenases, which cleave the glycosidic bond, and sulfatases, which catalyze the removal of sulfate groups . The end product of this pathway is a series of oligosaccharides with various biological and physiological activities .

Pharmacokinetics

It’s known that the compound is usually prepared through an acid-catalyzed intramolecular etherification reaction of galactose . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of this compound is the production of a series of homologous even-numbered oligosaccharides . These oligosaccharides have various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of an acid catalyst is necessary for the preparation of this compound . Additionally, the marine environment, which is the natural source of carrageenans and carrageenases, plays a crucial role in the action of this compound .

Biological Activity

1,6-Anhydro-alpha-D-galactopyranose (1,6-anhydro-Gal) is a cyclic sugar derivative that has garnered attention for its potential biological activities and applications in various fields, including medicine and biotechnology. This article explores the synthesis, biological properties, and potential applications of 1,6-anhydro-Gal based on diverse research findings.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A notable approach involves the transformation of D-galactose using hot dilute acid, resulting in the formation of 1,6-anhydro-Gal alongside other anhydro forms such as 1,6-anhydro-beta-D-galactopyranose. The yields reported for these transformations are relatively low, with approximately 0.95% for 1,6-anhydro-alpha-D-galactofuranose and 0.71% for its beta counterpart .

Antiviral Properties

Research indicates that sulfated derivatives of polysaccharides containing galactose units exhibit significant antiviral activity. For instance, sulfated homopoly(lactose) derived from benzylated 1,6-anhydro-Gal demonstrated moderate anti-HIV activity with effective concentrations (EC50) ranging from 0.3 to 5.9 μg/mL . This suggests that modifications to the galactopyranose structure can enhance its biological efficacy.

Anticoagulant Activity

Sulfated polysaccharides have also been studied for their anticoagulant properties. The sulfated copolymers derived from 1,6-anhydro-Gal showed promising results with anticoagulant activities measured at 54 units/mg . These findings highlight the potential of modified galactopyranoses in therapeutic applications related to blood coagulation.

Immunomodulatory Effects

The role of galactofuranose in immune responses has been documented in various studies. The presence of galactofuranosyl units in glycoproteins is crucial for the antigenic response of pathogens such as Mycobacterium tuberculosis and Aspergillus species . This suggests that compounds like 1,6-anhydro-Gal may play a role in modulating immune responses, potentially leading to new therapeutic strategies against infections.

Case Study 1: Antiviral Efficacy

A study conducted on sulfated derivatives of polysaccharides derived from D-galactose revealed their effectiveness against HIV. The research demonstrated that structural modifications significantly enhanced their antiviral properties. The distance between branched units on the main chain was found to be a critical factor influencing their activity .

Compound TypeEC50 (μg/mL)Anticoagulant Activity (units/mg)
Sulfated Homopoly(lactose)5.918
Sulfated Copoly(lactose and glucose)0.354

Case Study 2: Immunomodulation

In another investigation focusing on the immunogenic properties of galactofuranosyl-containing compounds, it was observed that these structures could enhance the immune response against specific pathogens. The study emphasized the importance of glycosylation patterns in determining the efficacy of immune modulation .

Properties

CAS No.

644-76-8

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6-/m1/s1

InChI Key

TWNIBLMWSKIRAT-FPRJBGLDSA-N

SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Appearance

Assay:≥95%A crystalline solid

melting_point

183 °C

physical_description

Solid

Pictograms

Irritant

Related CAS

26099-49-0

solubility

62.3 mg/mL

Synonyms

6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol;  1,6-Αnhydro-β-D-galactopyranose;  D-Galactosan;  Levogalactosan; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,6-Anhydro-alpha-D-galactopyranose
L-Galactose
1,6-Anhydro-alpha-D-galactopyranose
Reactant of Route 3
1,6-Anhydro-alpha-D-galactopyranose
Reactant of Route 4
1,6-Anhydro-alpha-D-galactopyranose
Reactant of Route 5
1,6-Anhydro-alpha-D-galactopyranose
Reactant of Route 6
1,6-Anhydro-alpha-D-galactopyranose
Customer
Q & A

Q1: What is the significance of the reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid?

A1: The reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid (trifluoromethanesulfonic acid) leads to interesting rearrangement reactions. [] This strong acid can facilitate the opening of the anhydro bridge and promote further transformations within the molecule. These reactions are valuable for understanding carbohydrate reactivity and potentially synthesizing novel carbohydrate derivatives.

Q2: How does 1,6-anhydro-beta-D-galactopyranose contribute to the synthesis of polysaccharides?

A2: Research has demonstrated that a derivative of 1,6-anhydro-beta-D-galactopyranose can undergo ring-opening polymerization in a controlled manner. [] This process is driven by neighboring group participation and leads to the formation of (1→6)-β-D-galactopyranan. This finding highlights the potential of using modified 1,6-anhydro-beta-D-galactopyranose derivatives as building blocks for synthesizing well-defined polysaccharides with specific linkages.

Q3: How is 1,6-anhydro-beta-D-galactopyranose formed from D-galactose?

A3: 1,6-anhydro-beta-D-galactopyranose can be formed by treating D-galactose with acid. [] This reaction involves intramolecular dehydration, where the hydroxyl group on carbon 6 attacks the anomeric carbon (carbon 1), leading to the formation of the 1,6-anhydro bridge and the release of water. This reaction pathway highlights the potential for acid-catalyzed transformations in carbohydrate chemistry.

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